5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-
Description
Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling applications in drug discovery (e.g., kinase inhibitors, antiviral agents) .
Properties
IUPAC Name |
4-fluoro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZRBAYGGBAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- involves several steps. One common synthetic route includes the reaction of 4-fluoro-2-(methylthio)pyrimidine with a suitable formylating agent under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the formylation process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to target proteins and enzymes . These interactions can modulate cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-, we analyze its structural and functional analogs from the literature and commercial catalogs.
Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives
Substituent Effects on Reactivity and Stability
- Fluorine vs. Chlorine at Position 4 : Fluorine’s high electronegativity reduces electron density at the pyrimidine ring, enhancing resistance to oxidative degradation compared to chlorine, which is bulkier and less electronegative .
- Methylthio (-SMe) vs.
- Aldehyde (CHO) vs. Carboxylate (COOMe) at Position 5 : The aldehyde group in the target compound is more reactive than the ester group in Methyl 4-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-5-carboxylate, enabling facile derivatization for drug conjugation .
Biological Activity
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure and Properties
Molecular Formula: C₇H₆F N₃OS
Molecular Weight: 185.20 g/mol
CAS Number: 211245-56-6
The compound features a pyrimidine ring substituted with a carboxaldehyde group, a fluorine atom, and a methylthio group. These substitutions are critical for its biological activity.
Biological Activity Overview
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- has been studied for various biological activities:
- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation. The compound has shown effectiveness in vitro against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Neuroprotective Effects: There is emerging evidence that the compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. This could be linked to its ability to modulate nitric oxide synthase (nNOS) activity, which is crucial in neuronal signaling.
The biological activity of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of nNOS, which is involved in the production of nitric oxide—a signaling molecule with various physiological roles. Inhibition of nNOS can lead to reduced oxidative stress and inflammation in neuronal tissues.
- Cell Cycle Modulation: In cancer cells, it appears to interfere with cell cycle progression, leading to increased apoptosis rates. This is facilitated by the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
- Antioxidant Properties: The presence of the methylthio group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative damage.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study: Neuroprotection
In a model simulating ischemic stroke, administration of the compound resulted in a marked reduction in neuronal death compared to controls. Histological analysis revealed preserved neuronal integrity and reduced inflammatory markers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the methylthio group in pyrimidine derivatives like 4-fluoro-2-(methylthio)-5-pyrimidinecarboxaldehyde?
- Methodological Answer : The methylthio group is typically introduced via nucleophilic substitution or alkylation. For example, thiolation can be achieved using methyl disulfide or methylthiolate under basic conditions. Fluorination at the 4-position is often performed using fluorinating agents like Selectfluor™, followed by oxidation of a hydroxymethyl intermediate to the carboxaldehyde using MnO₂ or TEMPO-mediated protocols .
Q. How is the structural characterization of 4-fluoro-2-(methylthio)-5-pyrimidinecarboxaldehyde performed using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR identifies fluorine substitution patterns (e.g., chemical shifts between -120 to -140 ppm for aromatic fluorides). NMR distinguishes methylthio protons (δ ~2.5 ppm) and aldehyde protons (δ ~9.8 ppm).
- X-ray crystallography : Used to confirm regiochemistry and intermolecular interactions, as demonstrated in pyrimidine derivatives with sulfonamide substituents .
- IR : The aldehyde C=O stretch appears at ~1700 cm, while C-F stretches are observed near 1100–1250 cm.
Q. What are the common applications of pyrimidinecarboxaldehydes in medicinal chemistry research?
- Methodological Answer : The carboxaldehyde group serves as a reactive handle for forming Schiff bases or hydrazones, enabling conjugation with amines or hydrazides. This is critical in designing enzyme inhibitors or metal-chelating agents. The methylthio group enhances lipophilicity, influencing pharmacokinetic properties .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselective functionalization of the pyrimidine ring during synthesis?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the 5-position, while the methylthio group (a weak electron donor) stabilizes intermediates at the 2-position. Computational DFT studies can predict reactivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic isotopic effects or competitive substitution reactions is recommended .
Q. What analytical challenges arise in distinguishing isomeric byproducts during the synthesis of 4-fluoro-2-(methylthio)-5-pyrimidinecarboxaldehyde?
- Methodological Answer : Isomeric impurities (e.g., 2-fluoro vs. 4-fluoro derivatives) can be resolved using reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Mass spectrometry (HRMS) coupled with fragmentation patterns helps confirm molecular identity. Contradictions in spectral data should be resolved by repeating reactions under controlled temperature and stoichiometry .
Q. How can computational modeling predict the reactivity of the carboxaldehyde group in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde carbon. Fukui indices identify nucleophilic attack sites, while solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model. Experimental validation via kinetic studies under varying pH conditions is critical .
Q. What strategies mitigate oxidative degradation of the methylthio group during long-term storage or catalytic reactions?
- Methodological Answer : Stabilization methods include:
- Storing under inert atmosphere (N/Ar) at -20°C.
- Adding radical scavengers (e.g., BHT) to prevent S-oxidation.
- Using Pd/C or PtO catalysts to avoid over-oxidation to sulfone derivatives during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
